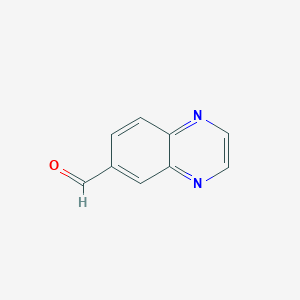

Quinoxaline-6-carbaldehyde

Beschreibung

Eigenschaften

IUPAC Name |

quinoxaline-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O/c12-6-7-1-2-8-9(5-7)11-4-3-10-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGOIXUFOAODGNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354124 | |

| Record name | Quinoxaline-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130345-50-5 | |

| Record name | Quinoxaline-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinoxaline-6-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Design and Optimization

The direct oxidation of 6-methylquinoxaline to quinoxaline-6-carbaldehyde using selenium dioxide (SeO₂) under microwave irradiation represents a high-yield, single-step method. A suspension of 6-methylquinoxaline (8.0 g, 0.055 mol) and SeO₂ (6.77 g, 0.061 mol) in 1,4-dioxane (5.0 mL) irradiated at 200°C for 30 minutes achieved a 91% yield after purification. Microwave conditions accelerated the reaction kinetics, reducing typical oxidation times from hours to minutes.

Work-Up and Purification

The cooled reaction mixture was dissolved in dichloromethane, filtered through celite to remove selenium byproducts, and concentrated under vacuum. Flash column chromatography (20–50% ethyl acetate in hexanes) followed by crystallization from CH₂Cl₂ yielded pure this compound as a white solid.

Characterization Data

-

¹H NMR (400 MHz, CDCl₃): δ 10.25 (s, 1H), 8.95 (s, 2H), 8.57 (d, J=1.3 Hz, 1H), 8.24 (dd, J=8.6, 1.5 Hz, 1H), 8.20 (d, J=8.6 Hz, 1H).

Multi-Step Halogenation-Oxidation Pathway

Halogenation of 6-Methylquinoxaline

This patent-derived method involves three stages: halogenation, nucleophilic substitution, and catalytic oxidation.

Bromination vs. Chlorination

-

Bromination: Reacting 6-methylquinoxaline with N-bromosuccinimide (NBS) and benzoyl peroxide in chlorobenzene at 85°C for 2 hours achieved 95% conversion and 97% selectivity for 6-bromomethylquinoxaline.

-

Chlorination: Using N-chlorosuccinimide (NCS) under identical conditions resulted in lower efficiency (60% conversion, 75–80% selectivity).

Table 1: Halogenation Efficiency Comparison

| Halogenating Agent | Conversion (%) | Selectivity (%) |

|---|---|---|

| NBS | 95 | 97 |

| NCS | 60 | 75–80 |

Hydroxymethyl Intermediate Formation

6-Bromomethylquinoxaline (1.92 g) was treated with benzyltrimethyl ammonium hydroxide in tetrahydrofuran (THF) at room temperature, yielding 6-hydroxymethylquinoxaline (85%).

Six-Stage Synthesis from p-Chloroaniline

Synthetic Pathway Overview

This route involves sequential acetylation, nitration, reduction, cyclization, chlorination, and formylation:

-

N-(4-Chlorophenyl)acetamide Synthesis: p-Chloroaniline reacted with acetic acid under reflux (88% yield).

-

Nitration: Nitrating mixture (HNO₃/H₂SO₄) at 0–10°C produced N-(4-chloro-2-nitrophenyl)acetamide.

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) yielded 4-chlorobenzene-1,2-diamine (94% yield).

-

Cyclization: Reaction with glyoxal bisulfite adduct formed 6-chloroquinoxaline (75% yield).

-

Grignard Formylation: 6-Chloroquinoxaline treated with a Grignard reagent (Mg/THF) followed by hydrolysis gave this compound.

Spectral Validation

Table 2: Key Spectroscopic Data for this compound

| Technique | Data |

|---|---|

| IR (KBr) | 1697 cm⁻¹ (C=O stretch), 1353–760 cm⁻¹ (aromatic C-H bends) |

| ¹H NMR (CDCl₃) | δ 9.8 (s, 1H, CHO), 8.7 (d, 2H), 8.6 (s, 1H), 8.2 (d, 1H), 7.8 (d, 1H) |

| ¹³C NMR (CDCl₃) | δ 191.0 (CHO), 147.7–124.6 (aromatic carbons) |

| MS | m/z 158.0 [M]⁺ |

Comparative Analysis of Methodologies

Analyse Chemischer Reaktionen

Types of Reactions: Quinoxaline-6-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products:

Oxidation: Quinoxaline-6-carboxylic acid.

Reduction: Quinoxaline-6-methanol.

Substitution: Various substituted quinoxaline derivatives, depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Biological Applications

1. Antimicrobial Activity

Quinoxaline-6-carbaldehyde exhibits notable antimicrobial properties. Research has shown that it effectively inhibits a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Vibrio cholerae. In vitro studies reported Minimum Inhibitory Concentrations (MICs) as low as 5-25 µg/ml against several bacterial strains, demonstrating its potential as an antimicrobial agent .

2. Anticancer Potential

The compound has also been evaluated for its anticancer properties. Studies indicate that certain derivatives of this compound exhibit significant growth inhibition against various cancer cell lines, such as melanoma and colon carcinoma. One study reported a growth inhibition rate of 55.75% against the MALME-M tumor cell line . The structure-activity relationship (SAR) analysis indicates that specific substitutions on the quinoxaline ring enhance its anticancer activity.

3. Antiviral Properties

Recent investigations have highlighted the potential of quinoxaline derivatives as antiviral agents, particularly against respiratory viruses like influenza and coronaviruses. The flexibility of the quinoxaline structure allows for modifications that optimize interactions with viral targets, making these compounds promising candidates for further development in antiviral therapies .

Case Study 1: Antimicrobial Efficacy

A study conducted by Nandini R. Pai et al. evaluated the antimicrobial potential of this compound against 414 bacterial isolates. The results indicated that 79 out of 89 isolates of S. aureus were inhibited by the compound at concentrations below 100 µg/ml, showcasing its effectiveness as a bactericidal agent .

| Bacteria Type | Number Tested | Inhibited at 5 µg/ml | Inhibited at 25 µg/ml | Inhibited at 100 µg/ml |

|---|---|---|---|---|

| Staphylococcus aureus | 89 | Yes | Yes | Yes |

| Vibrio cholerae | 133 | Yes | Yes | Yes |

| Salmonella spp. | Various | Yes | Yes | Yes |

Case Study 2: Anticancer Activity

In a study assessing the anticancer properties of various quinoxaline derivatives, compound VIIIc demonstrated significant cytotoxicity against HCT116 human colon carcinoma cells with an IC value of 1.9 µM. This indicates strong potential for further development as an anticancer drug .

Wirkmechanismus

The biological activity of quinoxaline-6-carbaldehyde is primarily attributed to its ability to interact with various molecular targets. The compound can bind to and inhibit the activity of enzymes and receptors involved in critical biological pathways. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis. The anticancer activity of this compound is thought to involve the induction of apoptosis in cancer cells through the modulation of signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Positional Isomers: Quinoxaline-2-carboxaldehyde and Quinoxaline-5-carbaldehyde

Key Differences :

- Reactivity : Position 6 (meta to nitrogen) may enhance electrophilicity compared to position 2 (ortho), influencing reaction rates in nucleophilic additions .

- Biological Activity : Chalcone derivatives from position 6 (e.g., compound N9 ) show p53-mediated apoptosis in glioblastoma cells, while positional isomers lack reported antitumor data .

Functional Group Variants: Quinoxaline-6-carboxylic Acid and Quinoxaline-6-carbohydrazide

Key Differences :

Heterocyclic Analogs: Quinazoline-6-carbaldehyde

Key Differences :

Reductive Amination

- This compound: Reacts with pyrrolidine derivatives (e.g., 3-fluoropyrrolidine) under acidic conditions, yielding modulators with 13–44% yields .

Aldol Condensation

- This compound: Forms chalcone N9 with 2,4-dimethoxyacetophenone, showing dose-dependent apoptosis in U87-MG cells .

- Positional Isomers: No reported antitumor activity, suggesting the aldehyde’s position is critical for bioactivity .

Biologische Aktivität

Quinoxaline-6-carbaldehyde (Q6C) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of Q6C, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its quinoxaline core structure, which is known for conferring various pharmacological properties. The molecular formula of Q6C is with a molecular weight of 158.16 g/mol. The compound features an aldehyde functional group at the 6-position of the quinoxaline ring, which is critical for its biological activity.

Antimicrobial Activity

In Vitro Studies

Q6C has been evaluated for its antimicrobial potential against a broad spectrum of bacterial strains. A study conducted by Pai et al. reported that Q6C exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard agar and broth dilution methods. The results are summarized in Table 1 below.

| Bacterial Strain | MIC (µg/ml) | Sensitivity |

|---|---|---|

| Staphylococcus aureus | 25 | Sensitive |

| Vibrio cholerae | 50 | Sensitive |

| Salmonella typhimurium | 100 | Sensitive |

| Escherichia coli | >200 | Resistant |

| Pseudomonas aeruginosa | >200 | Resistant |

The study found that Q6C inhibited 79 out of 89 isolates of Staphylococcus aureus and 122 out of 133 isolates of Vibrio cholerae at concentrations below 100 µg/ml, demonstrating its potent antimicrobial properties .

In Vivo Studies

Further investigations into the in vivo efficacy of Q6C revealed promising results. In a murine model, mice treated with Q6C showed significantly reduced mortality rates when challenged with bacterial infections compared to control groups. Specifically, only 20% mortality was observed in mice treated with 60 µg of Q6C compared to 80% in the control group (p<0.001) .

Anticancer Activity

Recent studies have explored the potential anticancer properties of Q6C derivatives. A systematic review highlighted that quinoxaline derivatives exhibit significant antiproliferative activity against various cancer cell lines, including HeLa and K562 cells. For instance, one derivative demonstrated an IC50 value of against HeLa cells, indicating strong anticancer potential .

The biological activity of Q6C is believed to be mediated through several mechanisms:

- DNA Intercalation : Some quinoxaline derivatives act as DNA intercalators, disrupting DNA replication and transcription processes.

- Enzyme Inhibition : Q6C may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to apoptosis.

Case Studies

- Antimicrobial Efficacy : In a study published in Der Pharma Chemica, researchers evaluated the antimicrobial efficacy of Q6C against clinical isolates from patients with bacterial infections. The results confirmed its effectiveness against multidrug-resistant strains .

- Anticancer Activity : A recent investigation assessed the cytotoxic effects of various quinoxaline derivatives on cancer cell lines. The study found that certain modifications to the quinoxaline structure significantly enhanced anticancer activity, suggesting that Q6C could serve as a lead compound for further development .

Q & A

Q. What methodologies ensure reproducibility in this compound-based reactions?

- Methodological Answer : Adopt open-science practices by publishing detailed reaction logs (e.g., temperature gradients, stirring rates) in supplementary materials. Use internal standards (e.g., deuterated analogs) for NMR quantification. Collaborate with third-party labs for inter-laboratory validation of key findings .

Q. How can researchers validate the stability of this compound under long-term storage conditions?

- Methodological Answer : Perform accelerated stability studies (ICH Q1A guidelines) at 40°C/75% relative humidity for 6 months. Monitor degradation via HPLC and characterize byproducts with LC-MS. Compare results with control samples stored at -20°C in amber vials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.